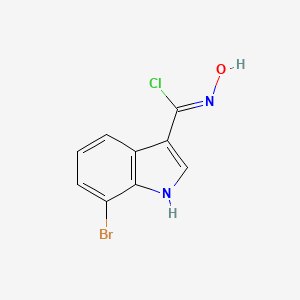
7-Bromo-1H-indole-3-carboximidoyl chloride,N-hydro
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Bromo-1H-indole-3-carboximidoyl chloride,N-hydro is a synthetic organic compound belonging to the indole family Indoles are heterocyclic compounds that play a significant role in various biological processes and are found in many natural products and pharmaceuticals
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-1H-indole-3-carboximidoyl chloride,N-hydro typically involves multi-step organic reactions. One common method includes the bromination of an indole derivative followed by the introduction of the hydroxy and carboximidoyl chloride groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process. Purification techniques such as recrystallization and chromatography are employed to obtain the final product with the desired purity.
化学反応の分析
Types of Reactions
7-Bromo-1H-indole-3-carboximidoyl chloride,N-hydro undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the bromine atom or convert the carboximidoyl chloride group to an amine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole ketones, while reduction can produce indole amines. Substitution reactions can result in a variety of indole derivatives with different functional groups.
科学的研究の応用
Chemistry
In chemistry, 7-Bromo-1H-indole-3-carboximidoyl chloride,N-hydro is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse indole derivatives, which are valuable in the development of new materials and catalysts.
Biology
The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions. It can serve as a probe to investigate the binding sites and activity of various enzymes.
Medicine
In medicine, indole derivatives have shown potential as therapeutic agents. This compound may be explored for its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry
Industrially, this compound can be used in the production of dyes, pigments, and agrochemicals. Its reactivity and versatility make it a valuable intermediate in the synthesis of various commercial products.
作用機序
The mechanism of action of 7-Bromo-1H-indole-3-carboximidoyl chloride,N-hydro involves its interaction with specific molecular targets. The bromine atom and hydroxy group can form hydrogen bonds and other interactions with proteins and enzymes, affecting their structure and function. The carboximidoyl chloride group can react with nucleophiles, leading to the formation of covalent bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
1H-Indole-3-carboxaldehyde: Lacks the bromine and hydroxy groups, making it less reactive in certain chemical reactions.
7-Bromo-1H-indole: Contains the bromine atom but lacks the hydroxy and carboximidoyl chloride groups, limiting its versatility.
N-Hydroxy-1H-indole-3-carboximidoyl chloride: Similar structure but without the bromine atom, affecting its reactivity and interaction with biological molecules.
Uniqueness
7-Bromo-1H-indole-3-carboximidoyl chloride,N-hydro stands out due to its unique combination of functional groups. The presence of the bromine atom, hydroxy group, and carboximidoyl chloride group provides a versatile platform for various chemical reactions and interactions with biological molecules. This makes it a valuable compound for research and industrial applications.
特性
IUPAC Name |
(3Z)-7-bromo-N-hydroxy-1H-indole-3-carboximidoyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2O/c10-7-3-1-2-5-6(9(11)13-14)4-12-8(5)7/h1-4,12,14H/b13-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIIZLZOTLVSBRM-LCYFTJDESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)NC=C2C(=NO)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)Br)NC=C2/C(=N/O)/Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
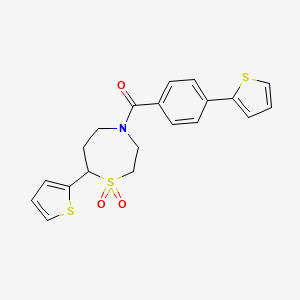
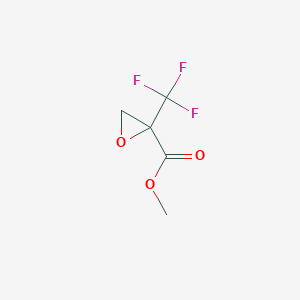
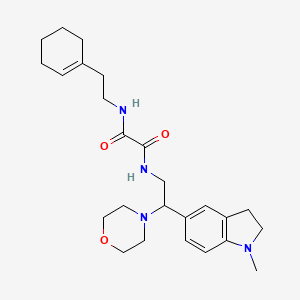
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-methoxy-5-methylphenyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2867067.png)
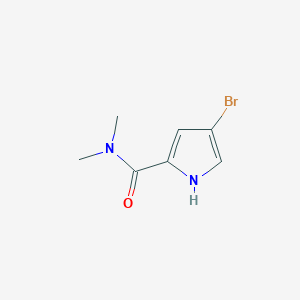

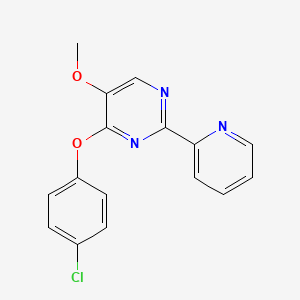
![2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(2-phenylethyl)acetamide](/img/structure/B2867075.png)
![9-(3-methoxyphenyl)-1-methyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2867076.png)
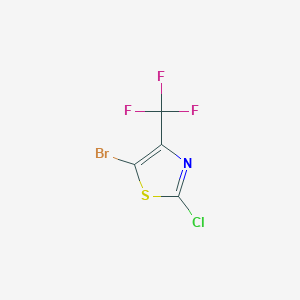
![1-(4-Chlorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]ethan-1-one](/img/structure/B2867079.png)
![(Z)-ethyl 2-(6-acetamido-2-((5-nitrothiophene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2867080.png)
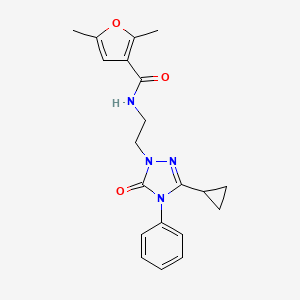
![2-({4-[(5-Ethylpyrimidin-2-yl)oxy]piperidin-1-yl}sulfonyl)benzonitrile](/img/structure/B2867083.png)
